molecular formula C21H17Cl2N5O2 B2572759 N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-53-3

N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2572759
CAS No.: 894996-53-3
M. Wt: 442.3
InChI Key: NCSQEIHCEDSXMI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 3,4-dichlorophenyl group attached via an acetamide linker and a 2,3-dimethylphenyl substituent on the pyrazole ring. While specific pharmacological data for this compound is unavailable in the provided evidence, its design aligns with medicinal chemistry strategies targeting selective binding through halogenated aromatic systems and steric effects from methyl substituents .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c1-12-4-3-5-18(13(12)2)28-20-15(9-25-28)21(30)27(11-24-20)10-19(29)26-14-6-7-16(22)17(23)8-14/h3-9,11H,10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSQEIHCEDSXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have been extensively studied for their potential therapeutic applications, especially in oncology and inflammatory diseases.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H17Cl2N5O2
CAS Number 852451-39-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and modulate receptor functions, which leads to significant downstream effects on cellular pathways. Notably, it exhibits anti-inflammatory and anticancer properties by:

  • Inhibiting Enzyme Activity: The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Inducing Apoptosis: Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at different phases (G0/G1 or G2/M), depending on the specific cancer cell line tested.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays. Here are key findings from relevant research:

Anticancer Activity

  • In Vitro Studies: The compound was tested against multiple cancer cell lines by the National Cancer Institute (NCI). It demonstrated a broad spectrum of anticancer activity with a selectivity ratio ranging from 0.7 to 39 at the GI50 level. Notably, it showed high selectivity towards leukemia cells .
  • Mechanistic Insights: In HL60 leukemia cells, treatment with the compound resulted in:
    • Significant increase in early and late apoptosis.
    • Cell cycle arrest at the S phase.
    • Increased levels of caspase-3 indicating activation of apoptotic pathways .

Comparative Efficacy

The following table summarizes the IC50 values for various compounds compared to this compound:

Compound IC50 (µM) Target Cell Line
N-(3,4-dichlorophenyl)-...0.0034HL60 (Leukemia)
Duvelisib0.0025HL60 (Leukemia)
Compound XIV0.09HCT-116 (Colorectal Cancer)
Compound XX1.02A549 (Lung Cancer)

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1: A study involving the treatment of leukemia cells indicated that N-(3,4-dichlorophenyl)-... significantly reduced cell viability and induced apoptosis through caspase activation .
  • Case Study 2: Another study focused on solid tumors demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited strong growth inhibition and apoptosis induction across various cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-cancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that derivatives of this scaffold can exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin and cisplatin .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety have demonstrated significant anti-inflammatory effects. The presence of the dichlorophenyl group may enhance these effects by modulating inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The structural characteristics of N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suggest potential antimicrobial properties. Research into related compounds has revealed efficacy against various bacterial strains, indicating that this compound could also be explored for its antibacterial and antifungal activities .

Case Study 1: Anticancer Screening

A study conducted on a library of pyrazolo[3,4-d]pyrimidine derivatives identified several compounds with potent anticancer activity through screening on multicellular spheroids. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity profiles, suggesting that this compound may possess similar or enhanced activity compared to the lead compounds identified in this screening process .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The findings demonstrated that specific substitutions on the pyrazole ring could lead to increased inhibitory activity against COX-1 and COX-2 enzymes. This suggests that this compound could be further evaluated for its anti-inflammatory potential in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The target compound’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from related heterocycles:

  • Imidazo[1,2-a]pyrimidines (e.g., compound 3h in ): The imidazole ring introduces additional nitrogen atoms, which may enhance basicity and metal coordination .
  • Pyrrolo[1,2-b]pyridazines (e.g., ): A larger, fused tricyclic system with different π-π stacking properties .

Substituent Effects

Key substituent comparisons include:

  • 3,4-Dichlorophenyl vs.
  • 2,3-Dimethylphenyl vs. Dimethylamino Groups: The dimethylphenyl moiety in the target compound provides steric hindrance, possibly reducing off-target interactions compared to the electron-donating dimethylamino group in Example 83 .

Data Table: Comparative Analysis of Pyrazolo-Pyrimidinone Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-Dichlorophenyl, 2,3-Dimethylphenyl ~468.3 (estimated) N/A Suzuki coupling (Pd catalyst)
Example 83 () Pyrazolo[3,4-d]pyrimidinone Dimethylamino, Fluorophenyl 571.2 302–304 Suzuki coupling (Pd catalyst)
JCPR 2014 Derivative () Pyrazolo[3,4-b]pyridine Chlorophenyl, Phenylacetamido ~450 (estimated) N/A Nucleophilic substitution

Research Findings and Implications

  • Hydrogen-Bonding Patterns: The pyrimidinone oxygen in the target compound serves as a hydrogen-bond acceptor, a feature critical for crystal packing (as per Etter’s rules in ) and target binding .
  • Thermal Stability : The high melting point of Example 83 (302–304°C) suggests that fluorinated analogs may exhibit superior thermal stability compared to the target compound, though experimental data is needed for confirmation .
  • Catalytic Efficiency : Palladium-mediated synthesis (used for the target compound and Example 83) offers higher regioselectivity than the nucleophilic approach in , albeit at greater cost .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, α-chloroacetamide derivatives are reacted with pyrazolo[3,4-d]pyrimidinone scaffolds under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) . Key intermediates like 1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine are first prepared via cyclization of aminopyrazole derivatives with diketones or esters.

Q. How can the purity and structural identity of this compound be verified?

  • Methodology :

  • HPLC/MS : Quantify purity (>95%) and confirm molecular weight.
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.42–7.58 ppm for dichlorophenyl groups) and acetamide NH signals (δ ~13.30 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., amine/imine ratios in solution) .

Q. What spectroscopic techniques are critical for characterizing its tautomeric behavior?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures reveals equilibrium between amine and imine forms. Integration of NH signals (δ ~10.10–11.20 ppm) provides ratios (e.g., 50:50 observed in similar pyrazolo[3,4-d]pyrimidine derivatives) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) in this compound’s crystal structure be resolved?

  • Methodology :

  • SHELXL Refinement : Use restraints/constraints for disordered atoms (e.g., dichlorophenyl rotamers) .
  • Twinning Analysis : Employ Hooft/Y statistics in PLATON to detect twinning and refine using TWIN/BASF commands .
  • Hydrogen Bonding Patterns : Graph-set analysis (e.g., Etter’s formalism) identifies robust intermolecular interactions (e.g., N–H···O=C) that stabilize the lattice .

Q. How to address contradictions in NMR and XRD data (e.g., unexpected tautomer ratios)?

  • Methodology :

  • Cross-Validation : Compare solid-state (XRD) and solution-state (NMR) data. For example, XRD may show a single tautomer, while NMR reveals dynamic equilibrium .
  • DFT Calculations : Simulate NMR chemical shifts for tautomers using Gaussian/B3LYP/6-311++G(d,p) to reconcile discrepancies .

Q. What experimental design strategies optimize the reaction yield and regioselectivity?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP). Response surface modeling identifies optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for oxidation steps (e.g., Swern oxidation analogs) .

Q. How to analyze non-covalent interactions (e.g., π-stacking, halogen bonding) influencing biological activity?

  • Methodology :

  • Cocrystallization Studies : Co-crystallize with target proteins (e.g., kinases) to map binding pockets.
  • Hirshfeld Surface Analysis : CrystalExplorer quantifies interaction contributions (e.g., Cl···Cl contacts in dichlorophenyl groups) .

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